molecular formula C9H13ClN2OS B1286107 N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloroacetamide CAS No. 908509-16-0

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloroacetamide

Cat. No. B1286107
CAS RN: 908509-16-0
M. Wt: 232.73 g/mol
InChI Key: FJSAYBPNTHTNBD-UHFFFAOYSA-N
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Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloroacetamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. The tert-butyl group attached to the thiazole ring indicates the presence of a bulky substituent, which can influence the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of related thiazole compounds has been described in the literature. For instance, the synthesis of N-aryl-2-chloroacetamides, which are structurally similar to the compound of interest, involves the use of 2-chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide as building blocks for the formation of thiazolo[3,2-a]pyrimidinone products . The synthesis route typically includes the formation of the title compound with the elimination of by-products such as aniline or 2-aminobenzothiazole. The reaction products are confirmed through analytical and spectral studies, including single crystal X-ray data .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The molecular structure is further confirmed by various spectroscopic techniques, which can include 1H NMR, 13C NMR, and elemental analysis . Single crystal X-ray data can provide definitive structural information, confirming the arrangement of atoms within the compound .

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions due to their electrophilic nature. The presence of the 2-chloroacetamide group makes these compounds doubly electrophilic, which allows them to act as building blocks in the synthesis of more complex heterocyclic compounds, such as thiazolo[3,2-a]pyrimidinones . The reactivity of these compounds can be further modified by the introduction of different substituents on the thiazole ring, as seen in the synthesis of compounds with antibacterial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives like N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloroacetamide are influenced by the substituents on the thiazole ring. Bulky groups such as the tert-butyl can affect the compound's solubility, melting point, and overall stability. The electrophilic nature of the 2-chloroacetamide group also plays a significant role in the compound's reactivity, making it a key functional group for further chemical transformations .

Scientific Research Applications

Synthesis of Novel Compounds

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloroacetamide is used as a building block in the synthesis of various novel compounds. For instance, it has been utilized in the creation of fused thiazolo[3,2-a]pyrimidinones, offering a route involving the elimination of by-products like aniline or 2-aminobenzothiazole. This process is valuable in the production of ring-annulated thiazolo[3,2-a]pyrimidinone products with analytical and spectral studies supporting their structural confirmation (Janardhan et al., 2014).

Antitumor Properties

A significant application of this chemical lies in antitumor research. For example, its derivatives have been synthesized and evaluated for their anticancer activities, showing promise as new anticancer agents. This research contributes to the ongoing efforts to find more effective treatments for cancer (Horishny et al., 2020), (Wu et al., 2017).

Anticonvulsant Activity

This compound is also used in the design and synthesis of molecules with anticonvulsant properties. Research in this area has led to the development of compounds that show promise as potential treatments for convulsive disorders, comparing favorably with standard drugs like diazepam (Alagarsamy et al., 2016).

Antimicrobial Activity

Additionally, N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloroacetamide derivatives have been studied for their antimicrobial properties. These studies contribute to the field of antimicrobial research, offering potential new solutions to combat bacterial and fungal infections (Singh et al., 2015).

Synthesis of Complex Molecular Structures

The compound is also instrumental in synthesizing complex molecular structures, such as N-R-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides, which are evaluated for cytotoxicity and anticancer activity. This research contributes significantly to understanding the structure-activity relationship in medicinal chemistry (Kovalenko et al., 2012).

properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2OS/c1-9(2,3)6-5-14-8(11-6)12-7(13)4-10/h5H,4H2,1-3H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSAYBPNTHTNBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586325
Record name N-(4-tert-Butyl-1,3-thiazol-2-yl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloroacetamide

CAS RN

908509-16-0
Record name N-(4-tert-Butyl-1,3-thiazol-2-yl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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